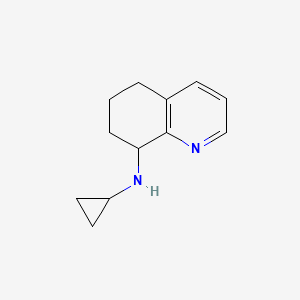

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

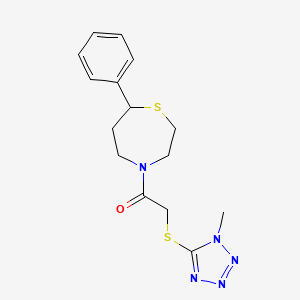

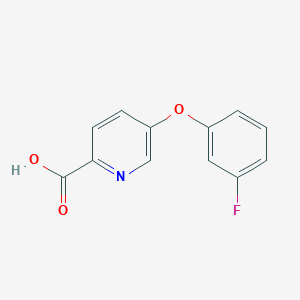

“N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine” is a compound with the CAS Number: 878025-82-2 . It has a molecular weight of 188.27 and is used in various research applications .

Synthesis Analysis

The synthesis of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine involves the reaction of 6,7-dihydro-8(5/-/)-quinolinone with cyclopropylamine, acetic acid, and sodium triacetoxyborohydride . The mixture is stirred at room temperature for 2 hours, and an additional cyclopropylamine is added . The mixture is then stirred at room temperature for 15 hours, diluted with dichloromethane, and extracted with aqueous sodium bicarbonate .

Molecular Structure Analysis

The molecular structure of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine consists of a tetrahydroquinoline core with an amine group at the 8-position and a cyclopropyl group attached to the nitrogen .

Aplicaciones Científicas De Investigación

Palladium-catalyzed Cyclization/Cyclopropanation for Heterocyclic Synthesis

Palladium-catalyzed cyclization/cyclopropanation reactions are pivotal for synthesizing fused tetrahydropyridine and cyclopropane-fused isoquinoline derivatives, highlighting a method for efficiently converting substituted cyclic N-aryl allyl/methallyl amines. This technique underscores the compound's role in constructing complex heterocyclic frameworks, offering potential pathways for developing pharmacologically relevant molecules (Nandi & Ray, 2009).

Antibacterial Properties of Fluoroquinolone Derivatives

Research focusing on the preparation of new 8-nitrofluoroquinolone models, including modifications of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, has uncovered significant antibacterial activity against both gram-positive and gram-negative bacteria. This work emphasizes the compound's utility in medicinal chemistry, particularly in developing novel antibacterial agents with improved efficacy (Al-Hiari et al., 2007).

Enzymatic Mechanistic Studies

Investigations into the oxidative N-dealkylation of N-cyclopropylamines have revealed insights into the enzymatic mechanisms that inactivate cytochrome P450 enzymes. These studies are crucial for understanding the metabolic pathways of drugs and xenobiotics that contain the N-cyclopropyl motif, potentially guiding the design of compounds with desirable metabolic profiles (Shaffer, Morton, & Hanzlik, 2001).

Lewis Acid and (Hypo)iodite Relay Catalysis

The development of catalytic [3 + 1]-annulation reactions, utilizing cyclopropane 1,1-diester and aromatic amine, showcases a strategy for synthesizing azetidines and tetrahydroquinolines. This method demonstrates the compound's application in creating biologically important structures through efficient synthetic routes (Han et al., 2016).

Photochemical Activation for Cell Physiology Studies

The linking of tertiary amines to photoremovable protecting groups for photoactivation presents a novel approach for studying cell physiology. This research illustrates the potential for using modified forms of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine in biological experiments, enabling controlled studies on the impact of bioactive molecules in live cells (Asad et al., 2017).

Propiedades

IUPAC Name |

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-9-4-2-8-13-12(9)11(5-1)14-10-6-7-10/h2,4,8,10-11,14H,1,3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCMPFLXANRCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)

![(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium](/img/structure/B2600246.png)

![2-mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600255.png)